
2-氨基-3-(1-苯基-1H-1,2,3-三唑-4-基)丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogen-containing heterocyclic compounds that are known for their wide range of biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of amino-triazoles with a variety of aromatic aldehydes . This process can yield desired Schiff bases in excellent yields in a short amount of time . There are also other synthetic approaches for the preparation of this important scaffold .Molecular Structure Analysis
Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . The IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .Chemical Reactions Analysis
Triazole compounds are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, including condensation with aromatic aldehydes to form Schiff bases .Physical And Chemical Properties Analysis
Triazoles are known for their high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They are highly soluble in water and other polar solvents .科学研究应用
Antimicrobial and Antibacterial Properties
Compounds derived from 1,2,4-triazoles, which are structurally similar to the compound , have been reported to exhibit a wide spectrum of activities including antimicrobial and antibacterial properties. These compounds can be potential candidates for developing new antibiotics to combat resistant strains of bacteria .
Antifungal Agents
The triazole ring is a common motif in human antifungal agents. The presence of the triazole ring in the compound structure may contribute to its efficacy as an antifungal agent, potentially inhibiting cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis .
Anticancer Agents
Triazole derivatives have shown promise as anticancer agents. The structural features of triazoles allow for the design of molecules that can interact with various biological targets involved in cancer progression. For example, certain triazole compounds have demonstrated potent antiproliferative activity against cancer cell lines .
Antiviral Agents
The replacement of nucleobases with triazole derivatives has proven effective in drug discovery for antiviral agents. Triazole-based compounds have been synthesized as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potent inhibitory activity through interactions with key amino acids in the viral enzyme .
Agricultural Science
In agriculture, triazole derivatives serve as potent fungicides, herbicides, and insecticides. The compound’s triazole core could be leveraged to develop new agrochemicals that help protect crops from pests and diseases while being environmentally friendly .
Drug Discovery and Organic Synthesis
The “click chemistry” approach often utilizes triazoles for synthesizing new drug candidates due to their stability and versatility. Triazoles can be incorporated into various molecular frameworks, enhancing the pharmacological profile of the resulting compounds .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
One study suggested that a compound with a similar structure induced apoptosis in bt-474 cells . This suggests that 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride might have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .
安全和危害
While specific safety and hazard information for “2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride” is not available in the sources, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some triazole derivatives have shown cytotoxic effects .
未来方向
Triazoles have been the subject of extensive research due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . The development of new drugs that overcome the problems of antimicrobial resistance is a key area of focus . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is an area of ongoing research .
属性
IUPAC Name |
2-amino-3-(1-phenyltriazol-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2.ClH/c12-10(11(16)17)6-8-7-15(14-13-8)9-4-2-1-3-5-9;/h1-5,7,10H,6,12H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUQANRJDUWNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

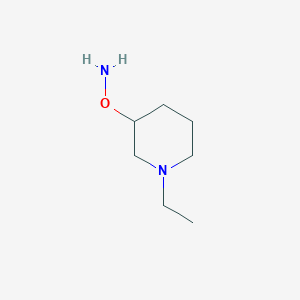
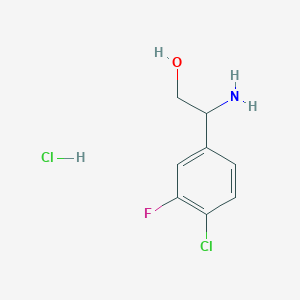
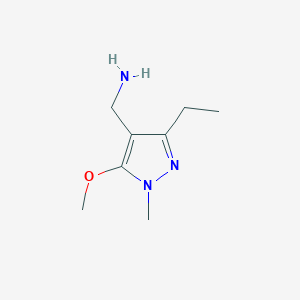


![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)
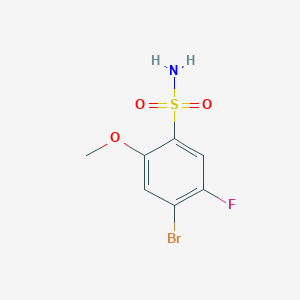
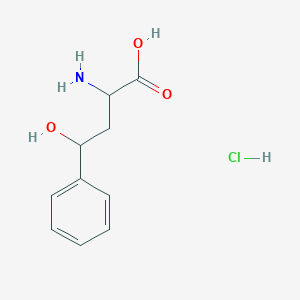

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)
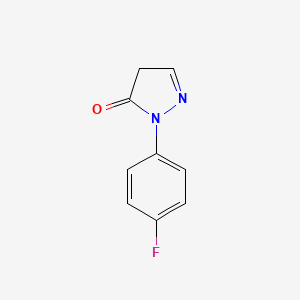


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)